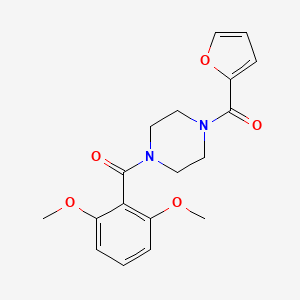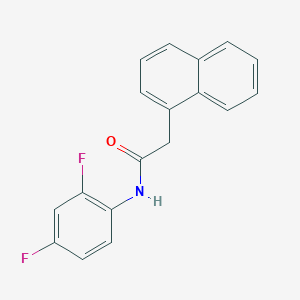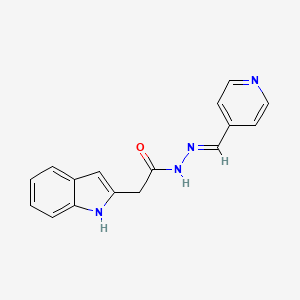
methyl 2-(2,6-dimethylphenoxy)propanoate
Vue d'ensemble
Description
Synthesis Analysis
Stereocontrolled glycoside and glycosyl ester synthesis utilize esters like 2-O-[3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoate] for the synthesis of beta-glucosides and alpha-mannosides, showcasing their utility in neighboring group participation with excellent yield. These esters are removed by hydrogenolysis, highlighting their suitability in the stereocontrolled synthesis of glycosyl esters (Crich & Cai, 2007).
Molecular Structure Analysis
The structural characterization of various butyrate and 1,3-dioxane derivatives, including 2,6-dimethyl N-(4-methylphenyl)-1,3-dioxan-4-amine, has been achieved using FTIR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction, providing insights into the crystal packing and molecular interactions within these compounds (Jebas et al., 2013).
Chemical Reactions and Properties
The synthesis of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides and their water solubility, as well as insights into their molecular structure via NMR spectroscopy and X-ray crystallography, demonstrate the unique coordination properties and solubility behaviors of these compounds, which are relevant for understanding the chemical reactions and properties of related methyl propanoate derivatives (Koten et al., 1978).
Physical Properties Analysis
The physical properties of compounds related to methyl 2-(2,6-dimethylphenoxy)propanoate, such as their crystal structures and solubility behaviors, are critical for applications in material science and organic synthesis. Studies on the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid reveal the hydrogen bonded cyclic dimers and the synplanar-synplanar side-chain conformation, providing a foundation for understanding the physical characteristics of similar compounds (Kennard et al., 1982).
Applications De Recherche Scientifique
Organometallic Chemistry Research
Methyl 2-(2,6-dimethylphenoxy)propanoate and its derivatives have been studied in the context of organometallic chemistry. Pasynkiewicz et al. (1973) investigated compounds like dimethyl-(2,6-dimethylphenoxy)aluminium and others for their chemical constitution and structure in solution, finding that these compounds exist as dimers in benzene solution (Pasynkiewicz, Starowieyski, & Skowronska-Ptasinska, 1973).
Herbicide Research
In agricultural research, the compound has been evaluated for its physiological effects on crops. Shimabukuro et al. (1978) studied methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a herbicide for controlling wild oats in wheat, finding it inhibits auxin-stimulated elongation in plants (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Medicinal Chemistry
Xi et al. (2011) explored 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) and its analogs, which are α₁-adrenoceptor antagonists. They designed and synthesized several analogs for potential use in treating hypertension (Xi, Jiang, Zou, Ni, & Chen, 2011).
Organic Synthesis
Pei (2001) focused on synthesizing 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone, a precursor compound used in further chemical synthesis, demonstrating different synthetic strategies (Pei, 2001).
Mitochondrial Biotransformation
Roser et al. (2010) investigated the mitochondrial biotransformation of omega-(phenoxy)alkanoic acids, including 2,6-dimethylphenoxy derivatives. They focused on delivering antioxidants to mitochondria, identifying potential therapeutic applications in diseases related to mitochondrial dysfunction (Roser, Brookes, Wojtovich, Olson, Shojaie, Parton, & Anders, 2010).
Catalysis and Polymerization
Kaniewska et al. (1988) researched the amination of alcohols, including 1-(2,6-dimethylphenoxy)-2-propanol, in the presence of hydrogen and ammonia, highlighting its relevance in the production of amines (Kaniewska, Kowalczyk, Modzelewski, & Szelejewski, 1988).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(2,6-dimethylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-6-5-7-9(2)11(8)15-10(3)12(13)14-4/h5-7,10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXICFPBHOUXFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)

![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)
![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)
![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
